![molecular formula C12H11N3O B10977150 N-(4-methylpyridin-2-yl)pyridine-3-carboxamide](/img/structure/B10977150.png)
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a pincer-type compound with intriguing properties. Pincer ligands, characterized by a defined region of positive charge, play essential roles in various applications, including anion recognition and supramolecular assemblies . Now, let’s explore this compound further.
Preparation Methods
Synthetic Routes:: The synthesis of N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves the following steps:
Starting Materials: Begin with 2-chloro-4-methylpyridine-3-carboxylic acid.
Reaction: React the starting material with 2-amino-4-methylpyridine to form the desired compound.
Conditions: Titanium tetrachloride (TiCl₄) serves as the coupling reagent, and pyridine acts as both the solvent and base.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides insights into the compound’s preparation.
Chemical Reactions Analysis
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents on the pyridine rings can be replaced.
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃) are relevant.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide finds applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Studying metal complexes and their biological interactions.
Medicine: Investigating potential drug candidates.
Industry: In catalysis and supramolecular assemblies.
Mechanism of Action
The compound’s mechanism involves:
Molecular Targets: Interaction with metal ions or other molecules.
Pathways: Influencing biological processes via coordination or hydrogen bonding.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its unique structure. Similar compounds include other pincer ligands derived from pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-6-14-11(7-9)15-12(16)10-3-2-5-13-8-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
PUNMNLGGZSTCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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